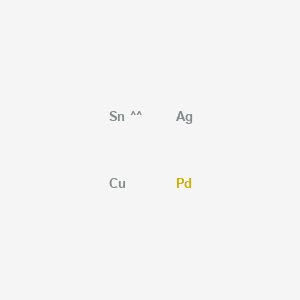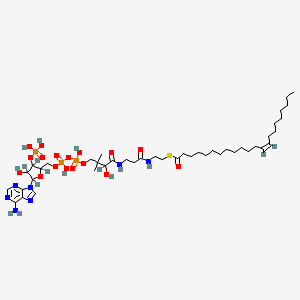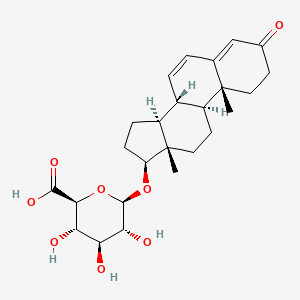
6-Dehydrotestosterone 17-glucosiduronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydrotestosterone 17-glucosiduronic acid belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 6-Dehydrotestosterone 17-glucosiduronic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Dehydrotestosterone 17-glucosiduronic acid has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-dehydrotestosterone 17-glucosiduronic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 6-Dehydrotestosterone 17-glucosiduronic acid can be converted into 6-dehydrotestosterone.
6-dehydrotestosterone 17-glucosiduronic acid is a steroid glucosiduronic acid. It derives from a 6-dehydrotestosterone.
Aplicaciones Científicas De Investigación
Quantitative Analysis in Health and Disease
6-Dehydrotestosterone 17-glucosiduronic acid, a urinary metabolite, can be quantitatively analyzed using gas chromatography. This method is useful in understanding metabolic patterns in various health conditions (Beals, 1971).
Role in Reproductive Biology
Studies on the round goby fish have demonstrated the synthesis and release of steroid metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. Such studies provide insights into pheromonal roles of androgens in this species (Katare et al., 2011).
Metabolism by Gut Microbes
Clostridium scindens, a gut microbe, is capable of converting glucocorticoids to androgens, a process involving metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid. This highlights the microbe's role in steroid metabolism (Ridlon et al., 2013).
Influence on Acne Treatment
Research on the treatment of severe acne with 13-cis-retinoic acid indicates an impact on androgen metabolism, including alterations in metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid (Boudou et al., 1994).
Biotransformation in Animals
The biotransformation of 1-dehydrotestosterone in equine male castrates shows the formation of glucuronic acid conjugated metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. This research is significant in understanding steroid metabolism in animals (Dumasia & Houghton, 1988).
Urinary Analysis for Health Assessment
The indirect analysis of 17-oxosteroid glucosiduronates in human urine, including 6-Dehydrotestosterone 17-glucosiduronic acid, is crucial for assessing health conditions and metabolic disorders (Menini, 1966).
Propiedades
Nombre del producto |
6-Dehydrotestosterone 17-glucosiduronic acid |
|---|---|
Fórmula molecular |
C25H34O8 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h3-4,11,14-21,23,27-29H,5-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
Clave InChI |
GCIVSXAHMONYLO-HMAFJQTKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC5=CC(=O)CC[C@]35C |
SMILES canónico |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC(=O)CCC35C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



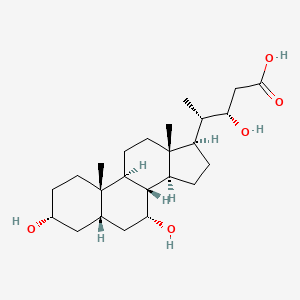
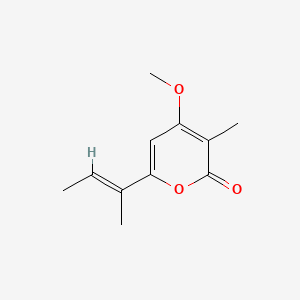
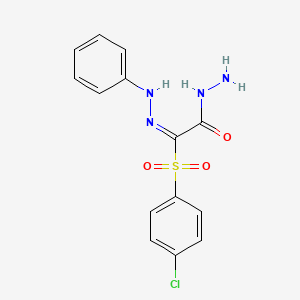

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)
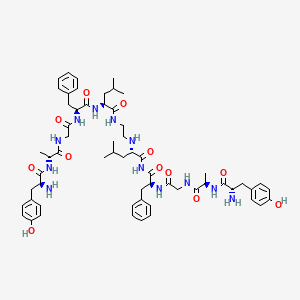

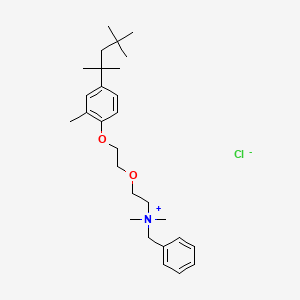
![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
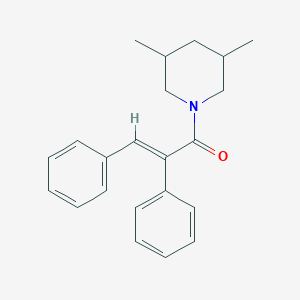
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)
